molecular formula C13H12F3NO3S B12947391 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate

Cat. No.: B12947391
M. Wt: 319.30 g/mol
InChI Key: TUVJHFXVPBHKAG-UHFFFAOYSA-M
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Description

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of the trifluoromethanesulfonate anion imparts unique properties to the compound, making it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic acid. One common method includes treating pyridines with trifluoromethanesulfonic acid and ethoxyacetylene to generate stable, isolable adducts . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic acid, ethoxyacetylene, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridinium derivatives. Substitution reactions typically result in the formation of substituted pyridinium salts.

Scientific Research Applications

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The trifluoromethanesulfonate anion plays a crucial role in stabilizing the compound and facilitating its reactivity. The pyridinium cation can participate in various chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate can be compared with other pyridinium salts, such as:

The uniqueness of this compound lies in its specific combination of the p-tolyl group and the trifluoromethanesulfonate anion, which imparts distinct reactivity and stability compared to other pyridinium salts.

Properties

Molecular Formula

C13H12F3NO3S

Molecular Weight

319.30 g/mol

IUPAC Name

1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C12H12N.CHF3O3S/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

TUVJHFXVPBHKAG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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